molecular formula C17H24FN3O2 B6507499 N-cyclopentyl-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide CAS No. 941976-44-9

N-cyclopentyl-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide

Cat. No. B6507499
CAS RN: 941976-44-9
M. Wt: 321.4 g/mol
InChI Key: FGJODSUWKUNOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclopentyl-N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide” is a complex organic compound. It likely contains a cyclopentyl group (a five-membered carbon ring), a fluorophenyl group (a phenyl ring with a fluorine atom substitution), and a dimethylamino group (an amine with two methyl groups). The exact properties of this compound would depend on the specific arrangement of these groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the properties of both cycloalkanes and aromatic compounds, given the presence of a cyclopentyl group and a fluorophenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of a dimethylamino group could make it a potential nucleophile in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

MDCPFED has a variety of applications in scientific research. It is commonly used in drug development and biological research as a tool to study the effects of various compounds on biochemical and physiological processes. MDCPFED is also used in the synthesis of various pharmaceuticals, such as anticonvulsants and antidepressants. Additionally, MDCPFED has been used in the development of new materials for use in biotechnology, such as polymers and nanoparticles.

Mechanism of Action

MDCPFED is believed to act as an agonist of the serotonin receptor 5-HT2A. This receptor is located in the central nervous system and is involved in the regulation of mood, cognition, and behavior. When MDCPFED binds to this receptor, it can lead to an increase in serotonin levels, which can lead to an antidepressant effect. Additionally, MDCPFED is believed to act as an agonist of other receptors, such as the dopamine D2 receptor and the histamine H1 receptor.
Biochemical and Physiological Effects
MDCPFED has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to have antidepressant and anxiolytic effects. Additionally, it has been found to have anticonvulsant activity in animal models. In humans, MDCPFED has been found to have a sedative effect and to reduce the symptoms of anxiety.

Advantages and Limitations for Lab Experiments

The use of MDCPFED in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and can be synthesized using a variety of methods. Additionally, it is a relatively stable compound, meaning that it can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. It is a highly potent compound, and can be toxic if not handled properly. Additionally, it can be difficult to control the dosage of MDCPFED in laboratory experiments.

Future Directions

There are a number of potential future directions for research involving MDCPFED. This compound could be further studied to identify new therapeutic applications, such as the treatment of depression and anxiety. Additionally, MDCPFED could be studied to determine its potential as a drug delivery vehicle. Additionally, further research could be conducted to examine the effects of MDCPFED on various biochemical and physiological processes. Finally, MDCPFED could be studied to identify new materials for use in biotechnology, such as polymers and nanoparticles.

Synthesis Methods

MDCPFED can be synthesized using a variety of methods. The most common method used is the Knoevenagel condensation reaction. This involves the reaction of an aldehyde and an amine in the presence of an acid catalyst. The product of this reaction is an amide, which is then further reacted with a fluoroalkyl halide to form the desired MDCPFED. Other methods that can be used to synthesize MDCPFED include the use of a Wittig reaction, a Mannich reaction, and a Horner-Wadsworth-Emmons reaction.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures, including using personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

N'-cyclopentyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O2/c1-21(2)15(12-7-9-13(18)10-8-12)11-19-16(22)17(23)20-14-5-3-4-6-14/h7-10,14-15H,3-6,11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJODSUWKUNOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1CCCC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.